molecular formula C30H30O B461527 Bis[bis(2-methylphenyl)methyl] ether

Bis[bis(2-methylphenyl)methyl] ether

Cat. No.: B461527
M. Wt: 406.6g/mol
InChI Key: VCZOHTFVSJUQSL-UHFFFAOYSA-N
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Description

Bis[bis(2-methylphenyl)methyl] ether is a symmetrical diaryl ether characterized by two bis(2-methylphenyl)methyl groups linked via an oxygen atom. Its synthesis is achieved through a solvent-free, high-yield protocol using p-toluenesulfonyl chloride as a catalyst under mild conditions (70–85% yield). The molecular structure was confirmed via X-ray crystallography (CCDC 840259), revealing a central oxygen atom bonded to two benzhydryl-type moieties with ortho-methyl substituents. This structural arrangement confers steric bulk and aromaticity, influencing its solubility, stability, and reactivity.

Properties

Molecular Formula

C30H30O

Molecular Weight

406.6g/mol

IUPAC Name

1-[bis(2-methylphenyl)methoxy-(2-methylphenyl)methyl]-2-methylbenzene

InChI

InChI=1S/C30H30O/c1-21-13-5-9-17-25(21)29(26-18-10-6-14-22(26)2)31-30(27-19-11-7-15-23(27)3)28-20-12-8-16-24(28)4/h5-20,29-30H,1-4H3

InChI Key

VCZOHTFVSJUQSL-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2C)OC(C3=CC=CC=C3C)C4=CC=CC=C4C

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2C)OC(C3=CC=CC=C3C)C4=CC=CC=C4C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Bis(tetrahydrofurfuryl) Ether
  • Structure : Contains two tetrahydrofuran-derived substituents.
  • Synthesis : Utilizes (tetrahydrofuran-2-yl)methyl methanesulfonate intermediates, enabling the incorporation of bulky groups.
  • Key Difference: Unlike Bis[bis(2-methylphenyl)methyl] ether, its non-aromatic structure reduces steric hindrance, enhancing flexibility for metal coordination.
Bis(2-butoxyethyl) Ether
  • Structure : Linear alkyl ether with butoxyethyl chains.
  • Reactivity : Promotes O₂-mediated oxidation of alkyl aromatics to ketones at 150°C, achieving 70% yield in model reactions.
  • Applications : Effective as a solvent in oxidation catalysis due to its high boiling point and stability under aerobic conditions.
  • Key Difference : Aliphatic chains confer hydrophobicity and lower thermal stability compared to aromatic analogs.
Bis(2-chloroethyl) Ether
  • Structure : Two chloroethyl groups linked by oxygen.
  • Toxicity: Classified as a carcinogen and mutagen, with documented genotoxicity in E. coli and rodent models.
  • Applications: Limited to niche industrial uses due to high hazards, contrasting sharply with the safer profile of this compound.
Bisphenol A Bis(2-hydroxyethyl ether) Dimethacrylate
  • Structure : Contains methacrylate and hydroxyethyl ether groups.
  • Applications : Used in polymer chemistry for crosslinking due to its dual functional groups.
  • Key Difference : The presence of reactive hydroxyl and methacrylate groups enables polymerization, unlike the inert aromatic ether bonds in this compound.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Boiling Point (°C) Key Properties
This compound C₃₂H₃₂O 440.6 N/A High steric bulk, aromatic solubility
Bis(2-butoxyethyl) ether C₁₂H₂₆O₃ 218.3 >200 Hydrophobic, high thermal stability
Bis(2-chloroethyl) ether C₄H₈Cl₂O 158.0 178 Volatile, carcinogenic
Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate C₂₇H₃₂O₆ 452.5 575 (calc.) Polymerizable, polar

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